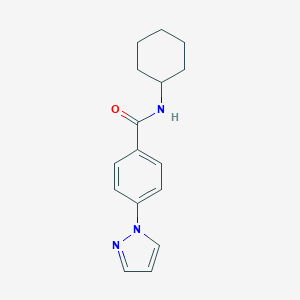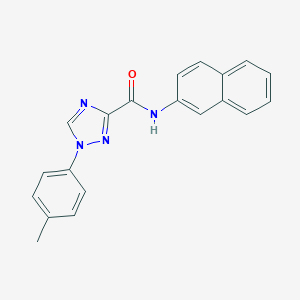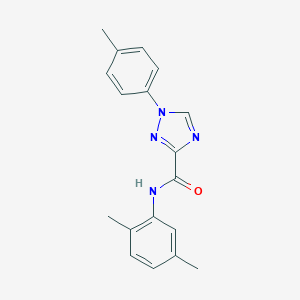
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of molecules known as small-molecule inhibitors, which have the ability to target specific proteins and enzymes in the body.
Mechanism of Action
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell division, DNA repair, and gene expression. By inhibiting CK2, N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide can induce apoptosis in cancer cells and reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of CK2, which can lead to the induction of apoptosis in cancer cells. It also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide is its ability to target specific enzymes and proteins in the body. This makes it a promising candidate for the development of targeted therapies for various diseases. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a safe compound for further research. However, one of the limitations of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide. One potential direction is the development of targeted therapies for various diseases, including cancer, inflammation, and pain-related disorders. Furthermore, the optimization of the synthesis method and the development of more soluble derivatives of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide could improve its efficacy and bioavailability in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide involves the reaction of cyclohexyl isocyanate with 4-(1H-pyrazol-1-yl)benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide in high yields and purity. The synthesis method has been optimized through various studies to improve the efficiency and yield of the reaction.
Scientific Research Applications
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and proteins, including the protein kinase CK2, which plays a crucial role in various cellular processes. Studies have also suggested that N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide may have anticancer properties, as it can induce apoptosis in cancer cells. Furthermore, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
properties
Product Name |
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-cyclohexyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H19N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h4,7-12,14H,1-3,5-6H2,(H,18,20) |
InChI Key |
GUCZAQLHOXXLBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)





